molecular formula C17H21N5O3 B2726383 8-(isopropylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1203261-05-5

8-(isopropylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2726383
CAS No.: 1203261-05-5
M. Wt: 343.387
InChI Key: YLFKCEBUFKSBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(isopropylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure

Preparation Methods

The synthesis of 8-(isopropylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the isopropylamino and phenoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-(isopropylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(isopropylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 8-(isopropylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents These compounds may have similar structures but differ in their chemical and biological properties

Properties

IUPAC Name

3-methyl-7-(2-phenoxyethyl)-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11(2)18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)9-10-25-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKCEBUFKSBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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